molecular formula C6H12Cl2N4O2 B2846685 Methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride CAS No. 2309474-43-7

Methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride

Cat. No. B2846685
CAS RN: 2309474-43-7
M. Wt: 243.09
InChI Key: YATSLIRSCRYTLU-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride” is a chemical compound with the CAS Number: 2309474-43-7 . It has a molecular weight of 243.09 . The IUPAC name for this compound is methyl 2- (4- (aminomethyl)-1H-1,2,3-triazol-1-yl)acetate dihydrochloride . It is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process is efficient and has been used to synthesize a series of 1,2,3-triazole hybrids . The structures of these derivatives are confirmed using different spectral techniques .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride” is characterized by the presence of a 1,2,4-triazole ring . The IR absorption spectra of similar compounds have shown the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse. For instance, 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .


Physical And Chemical Properties Analysis

“Methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride” is a powder that is stored at room temperature . Its InChI Code is 1S/C6H10N4O2.2ClH/c1-12-6 (11)4-10-3-5 (2-7)8-9-10;;/h3H,2,4,7H2,1H3;2*1H .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study of 1,2,4-triazole derivatives are vast. Due to their notable therapeutic importance, there is a significant interest in the scientific community to develop new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . These would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.2ClH/c1-12-6(11)4-10-3-5(2-7)8-9-10;;/h3H,2,4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATSLIRSCRYTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride

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